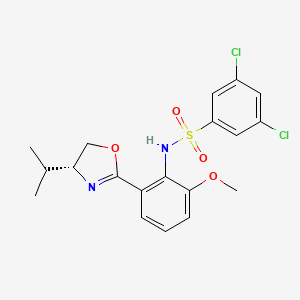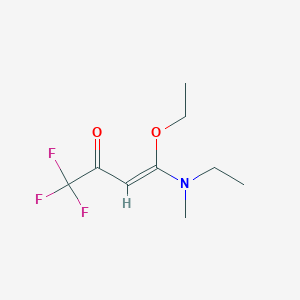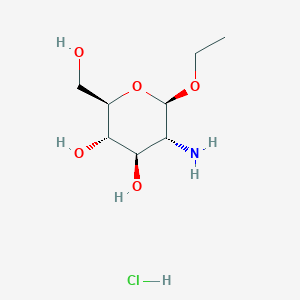![molecular formula C22H26O5S B12855113 (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12855113.png)
(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a hexahydropyrano[3,2-d][1,3]dioxin core, which is a bicyclic structure containing oxygen atoms, and is substituted with benzyloxy, ethylthio, and phenyl groups. The stereochemistry of the molecule is defined by the specific configuration of its chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol can be achieved through a multi-step synthetic route. One possible approach involves the following steps:
Formation of the Hexahydropyrano[3,2-d][1,3]dioxin Core: This can be achieved through a cyclization reaction of a suitable diol precursor with a dihalide under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of the Ethylthio Group: The ethylthio group can be introduced through a thiolation reaction using ethylthiol and a suitable electrophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and ethylthio groups, to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the benzyloxy group to a benzyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyloxy and ethylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the interactions of its functional groups with biological macromolecules. It can also be used in the development of new biochemical assays.
Medicine
In medicine, the compound has potential applications as a lead compound for the development of new drugs. Its unique structure and functional groups may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure and functional groups may impart desirable properties to the materials.
Wirkmechanismus
The mechanism of action of (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy, ethylthio, and phenyl groups may interact with specific binding sites on the target molecules, leading to modulation of their activity. The hexahydropyrano[3,2-d][1,3]dioxin core may also play a role in stabilizing the interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4AR,7S,8R,8aR)-8-(methoxy)-6-(methylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
- (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(methylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
- (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-(4-methylphenyl)hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Uniqueness
The uniqueness of (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol lies in its specific combination of functional groups and stereochemistry. The presence of the benzyloxy, ethylthio, and phenyl groups, along with the specific configuration of the chiral centers, imparts unique chemical and biological properties to the compound. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C22H26O5S |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(4aR,7S,8R,8aR)-6-ethylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C22H26O5S/c1-2-28-22-18(23)20(24-13-15-9-5-3-6-10-15)19-17(26-22)14-25-21(27-19)16-11-7-4-8-12-16/h3-12,17-23H,2,13-14H2,1H3/t17-,18+,19-,20-,21?,22?/m1/s1 |
InChI-Schlüssel |
SYBHNKGJBUSZOA-RLCYQCIGSA-N |
Isomerische SMILES |
CCSC1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O |
Kanonische SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


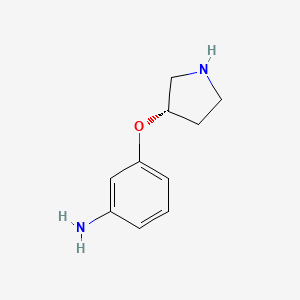
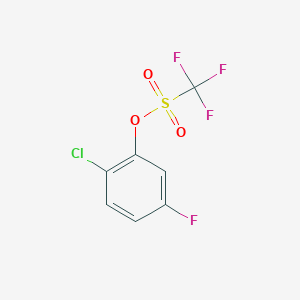

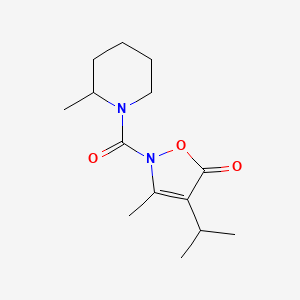
![4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine](/img/structure/B12855073.png)
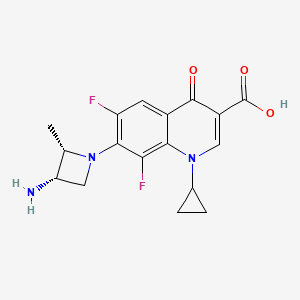
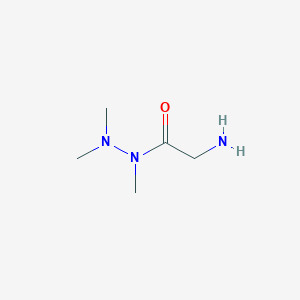
![zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12855089.png)


